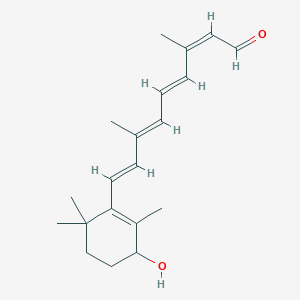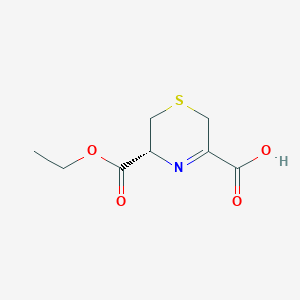
Pemetrexed-5-methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pemetrexed-5-methyl Ester is a derivative of pemetrexed, a well-known antifolate chemotherapy drug. Pemetrexed is primarily used in the treatment of non-small cell lung cancer and malignant pleural mesothelioma. The esterification of pemetrexed to form this compound can potentially alter its pharmacokinetic properties, making it an interesting compound for further research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pemetrexed-5-methyl ester typically involves the esterification of pemetrexed. One common method involves the reaction of pemetrexed with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as recrystallization or chromatography to obtain high purity this compound .
Industrial Production Methods: For industrial production, the process is scaled up using large reactors and continuous flow systems. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality. The final product is subjected to rigorous quality control tests to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: Pemetrexed-5-methyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pemetrexed-5-methyl ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular metabolism and enzyme inhibition.
Medicine: Explored for its potential as a prodrug that can be converted to active pemetrexed in vivo, potentially improving its pharmacokinetic profile.
Industry: Used in the development of new drug formulations and delivery systems.
Wirkmechanismus
Pemetrexed-5-methyl ester, like pemetrexed, acts as an antifolate. It inhibits several key enzymes involved in folate metabolism and DNA synthesis, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, this compound disrupts the synthesis of purine and pyrimidine nucleotides, leading to the inhibition of DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
Methotrexate: Another antifolate used in cancer treatment.
Raltitrexed: A thymidylate synthase inhibitor used in the treatment of colorectal cancer.
Pralatrexate: A folate analog metabolic inhibitor used in the treatment of peripheral T-cell lymphoma.
Uniqueness: Pemetrexed-5-methyl ester is unique due to its esterified form, which can potentially offer different pharmacokinetic properties compared to its parent compound, pemetrexed. This modification can lead to improved drug delivery and reduced side effects, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
1265908-64-2 |
|---|---|
Molekularformel |
C₂₁H₂₃N₅O₆ |
Molekulargewicht |
441.44 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)


